Ethyl oleanolate
Overview
Description
Ethyl oleanolate is a derivative of oleanolic acid, a pentacyclic triterpenoid widely found in the plant kingdom. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its anti-inflammatory, anticancer, and hepatoprotective properties, making it a subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oleanolate can be synthesized through the esterification of oleanolic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where oleanolic acid and ethanol are heated together in the presence of the catalyst until the desired ester is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of oleanolic acid from plant sources, followed by its esterification with ethanol. The process may include steps such as purification, concentration, and crystallization to obtain high-purity this compound. The use of continuous reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl oleanolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl oleanolate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and liver disorders.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of ethyl oleanolate involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, apoptosis, and cell proliferation. This compound can interact with various receptors and enzymes, leading to the activation or inhibition of specific cellular processes. For example, it may inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Ethyl oleanolate is often compared with other triterpenoid derivatives, such as:
Ethyl ursolate: Similar in structure but differs in the position of functional groups, leading to distinct biological activities.
Mthis compound: Another ester derivative of oleanolic acid with different pharmacokinetic properties.
Oleanolic acid: The parent compound with a broader range of biological activities but lower bioavailability compared to its ester derivatives.
Uniqueness: this compound stands out due to its enhanced bioavailability and specific biological activities, making it a valuable compound for therapeutic applications. Its ability to modulate multiple signaling pathways and its potential for use in various fields of research and industry highlight its uniqueness among similar compounds.
Properties
IUPAC Name |
ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGRXNQLZCZEJ-DFHVBEEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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